Sulodexide
CAS No.: 57817-83-1
Cat. No.: VC21091679
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57817-83-1 |
|---|---|
| Molecular Formula | C12H17N5O4 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol |
| Standard InChI | InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 |
| Standard InChI Key | GRYSXUXXBDSYRT-WOUKDFQISA-N |
| Isomeric SMILES | CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
| SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
| Canonical SMILES | CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
Introduction
Chemical Composition and Structure
Sulodexide is a sulfated polysaccharide complex extracted from porcine intestinal mucosa. Its unique composition consists of a blend of two distinct glycosaminoglycan (GAG) entities :
-
A fast-moving heparin (FMH) fraction, comprising approximately 80% of the compound
-
A dermatan sulfate (DS) component, making up the remaining 20%
This specific combination provides sulodexide with a distinct pharmacological profile that differs from other glycosaminoglycans like unfractionated heparin or low-molecular-weight heparins. Sulodexide's lower molecular weight compared to unfractionated heparin contributes to its enhanced absorption profile . The molecular structure of sulodexide allows for extensive absorption by the vascular endothelium, a property central to its mechanism of action and therapeutic effects .
Table 1: Chemical Composition of Sulodexide
| Component | Proportion | Primary Activity |
|---|---|---|
| Fast-moving heparin (FMH) | 80% | Antithrombin-III catalysis |
| Dermatan sulfate (DS) | 20% | Heparin cofactor II catalysis |
Pharmacological Properties
Sulodexide possesses several distinctive pharmacological properties that contribute to its therapeutic profile:
-
Dual route bioavailability: Unlike most heparin-like substances, sulodexide is biologically active through both parenteral and oral administration . This unique characteristic allows for flexible treatment protocols and improved patient compliance.
-
Vascular endothelium affinity: Sulodexide undergoes extensive absorption by vascular endothelial cells, allowing it to concentrate at the blood-vessel interface where its actions are most beneficial .
-
Modified anticoagulant effects: When administered parenterally, sulodexide exhibits antithrombotic actions similar to heparins but with fewer alterations of blood clotting mechanisms and reduced bleeding risk .
-
Prolonged activity: Sulodexide offers a longer half-life than other glycosaminoglycans, contributing to its sustained therapeutic effects and potentially allowing for less frequent dosing regimens .
-
Fibrinolytic enhancement: The compound promotes fibrinolytic activity by releasing tissue plasminogen activator and reducing plasminogen activator inhibitor, thereby improving the body's natural clot dissolution mechanisms .
Mechanisms of Action
Sulodexide's therapeutic effects stem from multiple mechanisms acting in concert to address vascular pathology:
Anticoagulant and Antithrombotic Effects
Sulodexide exerts its anticoagulant effects through a dual mechanism involving both of its GAG components :
-
The dermatan sulfate component catalyzes heparin cofactor II (HCII)
-
The fast-moving heparin fraction potentiates antithrombin-III activity
This combination enables sulodexide to inhibit both factor Xa and thrombin (factor IIa), providing comprehensive anticoagulant coverage . Additionally, sulodexide can release tissue factor pathway inhibitor from the endothelium following intravenous administration, further enhancing its antithrombotic properties .
Endothelial Protection
A distinguishing feature of sulodexide is its endothelial-protecting capacity. When administered orally, it maintains important effects on endothelial cell structure and function while causing minimal changes in standard coagulation tests . These effects include:
-
Restoration of endothelial integrity and permeability
-
Protection against chemical, toxic, or metabolic endothelial cell injury
-
Regulation of endothelial cell interactions with blood components
-
Inhibition of microvascular inflammatory and proliferative changes
Sulodexide induces the overexpression of growth factors important for organ protection, further contributing to its endothelial protective properties .
Anti-inflammatory and Anti-proliferative Actions
Sulodexide demonstrates significant anti-inflammatory properties through its effects on inflammatory mediator release from macrophages . It also inhibits the secretion of matrix metalloproteinases (MMPs), particularly MMP-9, from leukocytes in a dose-dependent manner . These actions help restore the balance with tissue inhibitors of metalloproteinases, contributing to vascular wall stabilization.
Table 2: Primary Mechanisms of Action of Sulodexide
| Mechanism | Target/Pathway | Clinical Significance |
|---|---|---|
| Anticoagulant | Antithrombin-III and Heparin Cofactor II | Prevention of thrombosis |
| Fibrinolytic | ↑ tissue plasminogen activator, ↓ plasminogen activator inhibitor | Enhanced clot dissolution |
| Endothelial protection | Endothelial cell structure and function | Vascular integrity maintenance |
| Anti-inflammatory | ↓ inflammatory mediators, ↓ MMPs | Reduced vascular inflammation |
| Anti-platelet | Inhibition of platelet adhesion and aggregation | Prevention of thrombosis |
| Metabolic | ↓ triglycerides, ↓ total cholesterol, ↑ HDL | Improved lipid profile |
Clinical Applications
Venous Thromboembolism Prevention
Sulodexide has demonstrated significant efficacy in preventing recurrent venous thromboembolism (VTE). In a meta-analysis of four studies involving 1,461 patients, sulodexide significantly reduced the recurrence of VTE compared to placebo [RR 0.51, 95% CI 0.35-0.74, P = 0.0004] . The rate of recurrent deep vein thrombosis was 5.07% in the sulodexide group compared to 10.13% in the control group [RR 0.49, 95% CI 0.33-0.73] .
Additionally, sulodexide demonstrated efficacy in reducing superficial vein thrombosis [RR 0.41, 95% CI 0.22-0.76, P = 0.005] . These findings position sulodexide as a valuable option for secondary prevention of venous thromboembolic events, particularly after discontinuation of conventional anticoagulation therapy.
Chronic Venous Disease
Sulodexide has shown beneficial venoactive effects on the major signs and symptoms of chronic venous disease (CVD), including pain, cramps, heaviness, and edema . Its anti-inflammatory properties, particularly its ability to inhibit matrix metalloproteinases, contribute to its efficacy in this condition.
Studies have demonstrated that sulodexide treatment significantly reduces serum levels of MMP-2 (decrease of 30.5 ng/ml, 95% CI 20.7-40.3) and MMP-9 (decrease of 2.43 standard deviations, 95% CI 1.33-3.52) . These findings suggest that sulodexide may help address the underlying inflammatory processes involved in chronic venous disease.
Peripheral Arterial Disease
Sulodexide has demonstrated notable effectiveness in the management of peripheral occlusive arterial disease (POAD), particularly in improving claudication symptoms. Meta-analysis data revealed that sulodexide increases the pain-free walking distance, with a benefit of 36% compared to controls (P < 0.001) .
Clinical trials consistently showed improvement in vascular symptoms, including intermittent claudication, in patients treated with sulodexide . These improvements were accompanied by favorable changes in various biochemical parameters, including reductions in triglycerides, total cholesterol, fibrinogen, and blood viscosity .
Diabetic Complications
Sulodexide has emerged as a promising agent for addressing various diabetic-induced disabilities. A systematic review identified 45 studies involving 2,817 patients that demonstrated sulodexide's beneficial effects on multiple diabetes-related complications :
-
Diabetic nephropathy: Sulodexide significantly decreased the urinary albumin excretion rate in patients with diabetic nephropathy . The standardized effect size was -1.07 (95% CI -1.30 to -0.85), and in comparison with controls, sulodexide decreased the urinary albumin excretion rate by a standardized size of -1.28 (95% CI -1.67 to -0.90) .
-
Diabetic retinopathy: Sulodexide demonstrated a beneficial effect on diabetic retinopathy, helping to reduce ocular complications .
-
Peripheral arterial disease in diabetics: Treatment with sulodexide increased pain-free and maximal walking distance in diabetic patients with peripheral arterial disease .
-
Diabetic foot ulcers: Sulodexide accelerated the healing of diabetes-associated trophic ulcers .
| Clinical Condition | Primary Outcome | Effect Size | Statistical Significance |
|---|---|---|---|
| Venous thromboembolism | Recurrence reduction | RR 0.51 (95% CI 0.35-0.74) | P = 0.0004 |
| Superficial vein thrombosis | Incidence reduction | RR 0.41 (95% CI 0.22-0.76) | P = 0.005 |
| Chronic venous disease | Reduction in MMP-2 | -30.5 ng/ml (95% CI 20.7-40.3) | Significant |
| Chronic venous disease | Reduction in MMP-9 | -2.43 SD (95% CI 1.33-3.52) | Significant |
| Peripheral arterial disease | Pain-free walking distance | 36% improvement vs control | P < 0.001 |
| Diabetic nephropathy | Urinary albumin excretion | -1.28 SD (95% CI -1.67 to -0.90) vs control | Significant |
Clinical Efficacy: Evidence from Research
The clinical efficacy of sulodexide has been established through numerous randomized controlled trials and observational studies. In venous thromboembolism management, four studies involving 1,461 patients demonstrated that sulodexide significantly reduced recurrent VTE compared to placebo . The rate of recurrent VTE was 5.22% in the sulodexide group versus 10.11% in the control group .
In diabetic complications, 45 studies with 2,817 participants (mean age 56.8 years; 63% male) demonstrated sulodexide's beneficial effects on ocular, peripheral arterial disease, trophic ulcers, and renal complications of diabetes without increasing the risk of adverse events . The effect was statistically significant in both type 1 (p < 0.01) and type 2 (p < 0.01) diabetes subgroups .
Table 4: Efficacy in Different Patient Populations
| Population | Number of Studies | Total Participants | Key Findings |
|---|---|---|---|
| VTE patients | 4 | 1,461 | 49% reduction in recurrent DVT |
| Diabetic patients | 45 | 2,817 | Benefits in nephropathy, retinopathy, PAD, ulcers |
| PAD patients | Meta-analysis | Various | 36% improvement in walking distance |
| Chronic venous disease | Multiple | Various | Reduction in MMP levels, symptom improvement |
Biochemical and Metabolic Effects
Sulodexide exerts significant biochemical and metabolic effects that contribute to its therapeutic efficacy:
These biochemical effects underscore sulodexide's multifaceted mechanism of action and explain its efficacy across various vascular pathologies.
Dosage and Administration
Sulodexide's dosage and administration protocols vary depending on the clinical indication and study design. Most clinical trials have utilized the following approaches:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume